molecular formula C10H12FNO3 B12952534 2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid

2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid

Cat. No.: B12952534
M. Wt: 213.21 g/mol
InChI Key: SSUQWBWODPHJDZ-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a fluorine atom, and a hydroxybenzyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting materials, such as 2-hydroxybenzaldehyde and fluorinated amino acids.

    Condensation Reaction: The 2-hydroxybenzaldehyde is reacted with a fluorinated amino acid under basic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-oxo-3-fluoro-2-(2-hydroxybenzyl)propanoic acid.

    Reduction: Formation of 2-amino-3-fluoro-2-(2-aminobenzyl)propanoic acid.

    Substitution: Formation of 2-amino-3-azido-2-(2-hydroxybenzyl)propanoic acid.

Scientific Research Applications

2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The hydroxybenzyl group can participate in additional interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-fluoro-2-(4-hydroxybenzyl)propanoic acid
  • 2-Amino-3-chloro-2-(2-hydroxybenzyl)propanoic acid
  • 2-Amino-3-fluoro-2-(2-methoxybenzyl)propanoic acid

Uniqueness

2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the hydroxybenzyl group provides additional sites for interaction with biological targets.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

2-amino-2-(fluoromethyl)-3-(2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C10H12FNO3/c11-6-10(12,9(14)15)5-7-3-1-2-4-8(7)13/h1-4,13H,5-6,12H2,(H,14,15)

InChI Key

SSUQWBWODPHJDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(CF)(C(=O)O)N)O

Origin of Product

United States

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